N-[2-Methoxy-1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide
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Overview
Description
N-[2-Methoxy-1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a methoxy group, a trifluorophenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methoxy-1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-trifluoroaniline and 2-methoxyethylamine.
Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and condensation, to form an intermediate compound.
Final Product Formation: The intermediate is then subjected to further reactions, such as acylation or amidation, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reaction mixture is processed in a single batch.
Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methoxy-1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxides or carboxylic acids.
Reduction: Can produce amines or alcohols.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
N-[2-Methoxy-1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-Methoxy-1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.
Receptor Interaction: Modulating receptor function, which can alter cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-Methoxy-1-(3,4-difluorophenyl)ethyl]prop-2-enamide: Similar structure but with two fluorine atoms.
N-[2-Methoxy-1-(3,5-difluorophenyl)ethyl]prop-2-enamide: Similar structure but with fluorine atoms at different positions.
Uniqueness
N-[2-Methoxy-1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-[2-methoxy-1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-3-11(17)16-10(6-18-2)7-4-8(13)12(15)9(14)5-7/h3-5,10H,1,6H2,2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXKMQHODGJXHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC(=C(C(=C1)F)F)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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